molecular formula C27H22FN5O B1410618 N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine CAS No. 1951441-19-2

N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine

Cat. No.: B1410618
CAS No.: 1951441-19-2
M. Wt: 451.5 g/mol
InChI Key: HJLNXQHYCDXGBL-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine is a chemical compound intended for research use in the field of oncology. Patents describing related chemical structures suggest potential utility in the investigation and development of cancer therapeutics . As a research-grade tool, this compound is strictly for use in laboratory studies. It is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for verifying all specifications and handling this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[[3-fluoro-4-(2-methoxypyridin-4-yl)phenyl]methyl]-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O/c1-17-11-21(7-8-29-17)25-13-19-6-10-31-27(23(19)16-32-25)33-15-18-3-4-22(24(28)12-18)20-5-9-30-26(14-20)34-2/h3-14,16H,15H2,1-2H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLNXQHYCDXGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC=C3C(=C2)C=CN=C3NCC4=CC(=C(C=C4)C5=CC(=NC=C5)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101111346
Record name 2,7-Naphthyridin-1-amine, N-[[3-fluoro-4-(2-methoxy-4-pyridinyl)phenyl]methyl]-6-(2-methyl-4-pyridinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-19-2
Record name 2,7-Naphthyridin-1-amine, N-[[3-fluoro-4-(2-methoxy-4-pyridinyl)phenyl]methyl]-6-(2-methyl-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthyridin-1-amine, N-[[3-fluoro-4-(2-methoxy-4-pyridinyl)phenyl]methyl]-6-(2-methyl-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthesis Protocol

Step 1: Preparation of 3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl Chloride

  • Reactants: 3-Fluoro-4-(2-methoxypyridin-4-yl)benzene, Chloromethyl chloroformate
  • Conditions: DMF, TEA, 0°C to room temperature

Step 2: Synthesis of this compound

  • Reactants: 6-(2-Methylpyridin-4-yl)-2,7-naphthyridin-1-amine, 3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl Chloride
  • Conditions: DMF, K2CO3, 80°C

Table: Key Reagents and Conditions

Reagent/Condition Description
3-Fluoro-4-(2-methoxypyridin-4-yl)benzene Starting material for benzyl chloride synthesis
Chloromethyl chloroformate Used for converting benzene to benzyl chloride
DMF Solvent for reactions
TEA (Triethylamine) Base for neutralizing HCl
K2CO3 Base for amination reaction
6-(2-Methylpyridin-4-yl)-2,7-naphthyridin-1-amine Core structure for final compound

Analysis and Characterization

The characterization of this compound involves several analytical techniques:

Table: Analytical Techniques

Technique Purpose
NMR Spectroscopy Structural confirmation
Mass Spectrometry Molecular weight and fragmentation analysis
HPLC Purity assessment and quantification

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Bases: Sodium hydroxide, potassium carbonate for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Therapeutic Applications

1. Inhibitors of Plasma Kallikrein

Research indicates that this compound functions as an inhibitor of plasma kallikrein, an enzyme involved in the regulation of blood pressure and vascular permeability. Inhibitors like N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine are being investigated for their potential to treat conditions associated with retinal vascular permeability, such as diabetic retinopathy and age-related macular degeneration. These conditions are characterized by abnormal blood vessel growth and leakage in the retina .

2. Orexin Receptor Modulation

The compound has also been explored for its interaction with orexin receptors (OX1 and OX2), which play a significant role in regulating sleep-wake cycles and energy homeostasis. Studies have shown that modulating these receptors can have therapeutic effects on sleep disorders and obesity .

Case Studies

Case Study 1: Plasma Kallikrein Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and characterization of various analogs of this compound. The results demonstrated that certain derivatives exhibited enhanced inhibitory activity against plasma kallikrein compared to the parent compound. This suggests a pathway for optimizing therapeutic efficacy through structural modifications .

Case Study 2: Orexin Receptor Binding Affinity

In another investigation focusing on orexin receptor interactions, researchers evaluated the binding affinity of this compound to both OX1 and OX2 receptors. The findings indicated that it preferentially binds to OX1 receptors, suggesting its potential use in developing treatments for disorders related to orexin signaling dysregulation .

Mechanism of Action

The mechanism by which N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine exerts its effects involves interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzyl Group

  • N-(3-Fluoro-4-(2-Fluoropyridin-4-yl)Benzyl)-6-(2-Methylpyridin-4-yl)-2,7-Naphthyridin-1-Amine ():
    • Difference : Replaces the methoxy group with fluorine at the pyridine ring.
    • Impact : The smaller, electronegative fluorine may improve target binding through stronger dipole interactions, while the methoxy group in the target compound could enhance solubility but reduce metabolic stability .

Core Scaffold Modifications

  • Pyrimidine vs. Naphthyridine Derivatives (): Example: N-(4-Fluoro-2-Methoxy-5-Nitrophenyl)-4-(1-Methyl-1H-Indol-3-yl)Pyrimidin-2-Amine (Similarity: 0.78). However, the nitro group introduces electron-withdrawing effects, which may stabilize interactions in specific enzymatic pockets .

Functional Group Additions

  • Trifluoromethyl-Substituted Benzimidazole (): Example: N-[4-({3-[2-(Methylamino)Pyrimidin-4-yl]Pyridin-2-yl}Oxy)Naphthalen-1-yl]-6-(Trifluoromethyl)-1H-Benzimidazol-2-Amine. Comparison: The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the benzimidazole core offers distinct hydrogen-bonding capabilities compared to naphthyridine. Molecular weight (527.5 g/mol) aligns with typical drug-like compounds, suggesting similar bioavailability profiles .

Physicochemical and Pharmacokinetic Properties

However, general trends can be inferred:

Property Target Compound Fluoropyridine Analogue () Pyrimidine Derivative ()
Core Scaffold 2,7-Naphthyridine 2,7-Naphthyridine Pyrimidine
Key Substituents 2-Methoxy, 3-Fluoro 2-Fluoro, 3-Fluoro Nitro, Indole
Electron Effects Donor (OCH₃), Withdrawing (F) Withdrawing (F) Withdrawing (NO₂)
Molecular Weight (g/mol) ~500 (estimated) ~500 (estimated) ~450 (estimated)

Biological Activity

N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the Wnt signaling pathway. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthyridine core with various substitutions, including a fluorine atom and a methoxy group. These structural elements may enhance its biological activity and selectivity.

PropertyValue
Molecular Formula C27H22FN5O
Molecular Weight 451.5 g/mol
CAS Number 1951441-19-2

Inhibition of Wnt Signaling Pathway

This compound has been identified as an inhibitor of the Wnt signaling pathway, which plays a crucial role in various cellular processes including cell proliferation, differentiation, and embryonic development. The inhibition of this pathway has significant implications for cancer therapy and the treatment of fibrotic diseases.

Mechanism of Action : The compound likely interferes with the β-catenin-dependent transcriptional activity that is central to Wnt signaling. This action can lead to reduced cell growth and increased apoptosis in cancer cells that rely on this pathway for survival.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Cancer Therapy : In preclinical models, compounds targeting the Wnt pathway have shown promise in reducing tumor growth in colorectal cancer and other malignancies. This compound's ability to inhibit this pathway positions it as a candidate for further investigation in oncology.
  • Fibrosis Treatment : The compound's mechanism may also extend to fibrotic conditions where aberrant Wnt signaling contributes to disease progression. By modulating this pathway, it could potentially reverse or mitigate fibrosis in affected tissues.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Naphthyridine Core : Initial reactions focus on constructing the naphthyridine skeleton through cyclization methods.
  • Substitution Reactions : Subsequent steps involve introducing the fluorine and methoxy groups via electrophilic aromatic substitution.
  • Final Coupling : The final product is obtained through coupling reactions that link the aromatic components to the naphthyridine core.

Q & A

Q. What are the key synthetic challenges in preparing N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine?

The synthesis of this compound involves multi-step reactions, including fluorination, coupling of pyridine derivatives, and formation of the naphthyridine core. Key challenges include:

  • Regioselective fluorination : Ensuring fluorine substitution at the 3-position of the benzyl group requires precise control of reaction conditions (e.g., temperature, catalyst) to avoid byproducts .
  • Coupling efficiency : The introduction of 2-methoxypyridin-4-yl and 2-methylpyridin-4-yl groups demands metal-free or mild catalytic systems to preserve functional group integrity. Liu et al. (2019) demonstrated high-yield synthesis of fluorinated pyrimidines using β-CF3-aryl ketones under mild conditions, which can be adapted here .
  • Purification : Chromatographic separation is critical due to the compound’s hydrophobicity and structural similarity to intermediates.

Q. Which spectroscopic and analytical methods are critical for characterizing its structure?

  • 1H/13C/19F NMR : Essential for confirming substitution patterns (e.g., fluorine position, pyridine coupling). For example, 19F NMR can resolve fluorinated aromatic signals .
  • X-ray crystallography : Reveals hydrogen-bonding networks and dihedral angles between aromatic rings, as shown in structurally similar pyrimidine derivatives (e.g., dihedral angles of 12.8° between pyrimidine and phenyl groups) .
  • HRMS : Validates molecular weight and isotopic patterns, with deviations <2 ppm indicating purity .

Q. What functional groups in this compound are pivotal for its bioactivity?

  • Fluorine atom : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
  • Pyridine and naphthyridine moieties : Act as hydrogen-bond acceptors/donors for enzyme binding. The methoxy group on pyridine may influence solubility and steric hindrance .
  • Benzyl linker : Facilitates conformational flexibility for target engagement .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, as seen in fluoropyrimidine synthesis .
  • Catalyst screening : Copper(I) bromide or cesium carbonate improves coupling efficiency in heterocyclic systems .
  • Temperature control : Stepwise heating (e.g., 35°C for 48 hours) minimizes side reactions, as demonstrated in pyrazole-amine syntheses .
  • Yield optimization table :
StepCatalystSolventTemp (°C)Yield (%)Ref.
FluorinationCs2CO3DMF8065[2]
Pyridine couplingCuBrDMSO3577[14]
Naphthyridine closureNoneTHFReflux52[3]

Q. How should contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?

  • Structural validation : Confirm compound integrity via crystallography to rule out polymorphic effects. For example, Cieplik et al. (2011) identified hydrogen-bonding variations impacting bioactivity in pyrimidine derivatives .
  • Assay conditions : Adjust pH, co-solvents (e.g., DMSO ≤0.1%), and incubation times to mimic physiological environments .
  • Off-target profiling : Use kinase panels or proteomics to identify unintended interactions .

Q. What computational strategies predict this compound’s pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .
  • QSAR models : Correlate trifluoromethyl groups with increased logP values (e.g., +0.5–1.0) for bioavailability estimation .
  • Docking studies : Map binding poses in target proteins (e.g., kinases) using PyMOL or AutoDock .

Q. How can hydrogen-bonding patterns in its crystal structure inform drug design?

  • Intramolecular bonds : The N–H⋯N bond in pyrimidine derivatives stabilizes planar conformations, critical for target binding .
  • Intermolecular interactions : C–H⋯O and C–H⋯π bonds (e.g., between methyl groups and methoxy oxygen) guide co-crystal engineering for solubility enhancement .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–9 buffers at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light sensitivity tests : UV-Vis spectroscopy (200–400 nm) detects photolytic byproducts .
  • Plasma stability assays : Incubate with human plasma (37°C, 1 hour) and quantify parent compound using LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine
Reactant of Route 2
Reactant of Route 2
N-(3-Fluoro-4-(2-methoxypyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine

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